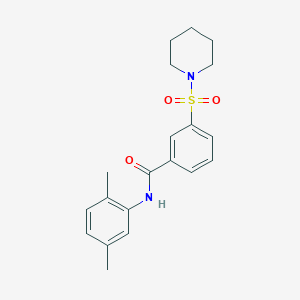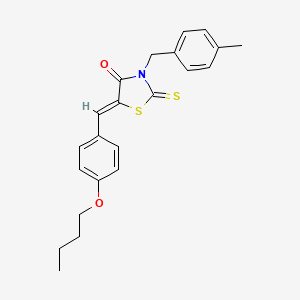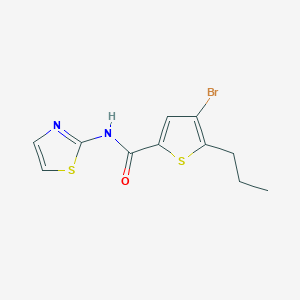![molecular formula C17H15Br2NO3 B4850031 3-[(2-bromobenzoyl)amino]propyl 2-bromobenzoate](/img/structure/B4850031.png)
3-[(2-bromobenzoyl)amino]propyl 2-bromobenzoate
Vue d'ensemble
Description
3-[(2-bromobenzoyl)amino]propyl 2-bromobenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BBP and has a molecular formula of C18H15Br2NO3. BBP is a member of the benzamide family and is a white crystalline powder that is soluble in organic solvents. In
Mécanisme D'action
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. BBP has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, which may contribute to the anti-cancer effects of BBP.
Biochemical and Physiological Effects
BBP has been shown to have various biochemical and physiological effects in animal models. In a study conducted on rats, BBP was found to have anti-inflammatory and analgesic effects, which were attributed to its ability to inhibit the activity of COX-2. BBP has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anti-cancer effects of BBP were attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. BBP has also been shown to have herbicidal effects by inhibiting the growth of weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BBP is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs. BBP also has anti-cancer and herbicidal effects, which make it a potential candidate for the development of new anti-cancer drugs and herbicides. However, one of the limitations of BBP is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of BBP is its potential toxicity, which needs to be further studied before it can be used in humans.
Orientations Futures
There are several future directions for the study of BBP. One direction is to further investigate its anti-inflammatory and analgesic effects and its potential use as a new anti-inflammatory and analgesic drug. Another direction is to further investigate its anti-cancer effects and its potential use as a new anti-cancer drug. Additionally, further studies are needed to investigate the potential herbicidal effects of BBP and its potential use as a new herbicide. Further studies are also needed to investigate the potential toxicity of BBP and its safety for use in humans. Finally, future studies could focus on the synthesis of new compounds based on BBP and their potential applications in various fields.
In conclusion, BBP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of BBP involves the reaction of 2-bromobenzoic acid with 3-aminopropyl bromide in the presence of a coupling agent and a catalyst. BBP has been studied for its potential application in medicine, agriculture, and material science. The mechanism of action of BBP is believed to involve the inhibition of certain enzymes and receptors in the body. BBP has various biochemical and physiological effects in animal models, including anti-inflammatory, analgesic, anti-cancer, and herbicidal effects. BBP has advantages and limitations for lab experiments, and several future directions for the study of BBP have been identified.
Applications De Recherche Scientifique
BBP has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, BBP has been shown to have anti-inflammatory and analgesic effects in animal models. BBP has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, BBP has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, BBP has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-[(2-bromobenzoyl)amino]propyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO3/c18-14-8-3-1-6-12(14)16(21)20-10-5-11-23-17(22)13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUSBVBXARXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4849953.png)
![N-1H-benzimidazol-2-yl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4849962.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849993.png)

![3,5-dibromo-N-[4-bromo-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B4850010.png)

![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)
![N-[2-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850039.png)


![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)